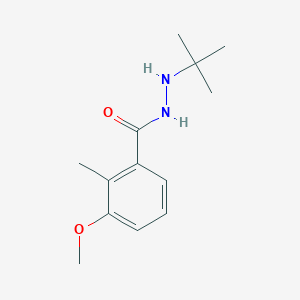
N-(4-cyanophenyl)-2-hydroxybenzamide
Descripción general
Descripción
N-(4-cyanophenyl)-2-hydroxybenzamide, commonly known as PHB, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Biosensor Development
N-(4-cyanophenyl)-2-hydroxybenzamide, a chemical compound, has found applications in the development of high-sensitive biosensors. For example, a study by Karimi-Maleh et al. (2014) described the use of a novel modified electrode, which utilized a nanocomposite including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, for the electrocatalytic determination of glutathione and piroxicam. This highlights the potential of this compound derivatives in creating effective biosensors for medical and environmental monitoring applications (Karimi-Maleh et al., 2014).
Anticancer Research
The compound has also been explored in the field of cancer research. Tang et al. (2017) investigated the structure-activity relationship of niclosamide derivatives, including those with this compound-like structures, against various cancer cell lines. This research contributes to the development of new potential anticancer agents, highlighting the compound's utility in therapeutic drug development (Tang et al., 2017).
Dye Synthesis and Color Determination
In the field of materials science, specifically in dye synthesis, the compound has been used as a building block. Grad et al. (2013) synthesized new symmetrical disazo direct dyes using this compound derivatives. These synthesized dyes were analyzed for their coloring power, demonstrating the compound's applicability in the dye industry (Grad et al., 2013).
Molecular and Crystal Structure Studies
The compound's derivatives have been studied for their molecular and crystal structure characteristics. Tothadi and Desiraju (2012) designed a family of 4-hydroxybenzamide–dicarboxylic acid cocrystals, which were characterized to understand synthon modularity in crystal structures. This type of research is crucial for advancing our knowledge in crystallography and materials science (Tothadi & Desiraju, 2012).
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUEJWQTUPNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



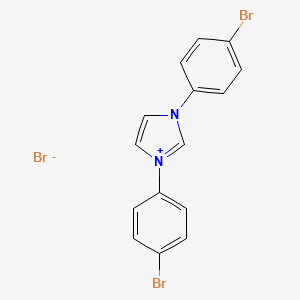
![4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)
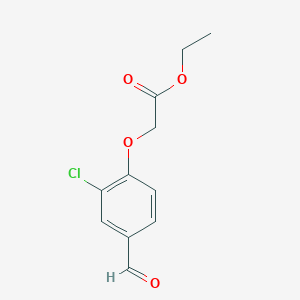



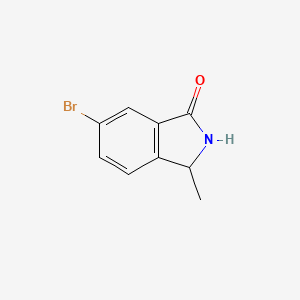
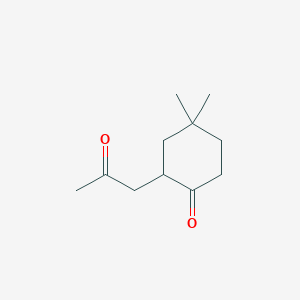
![3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3323277.png)


